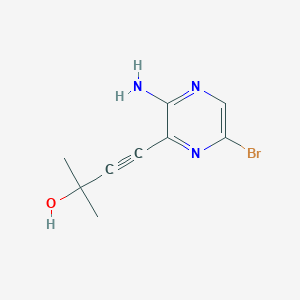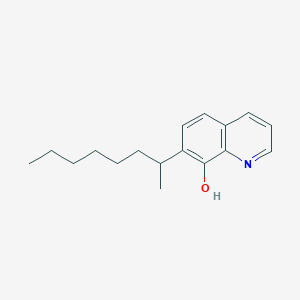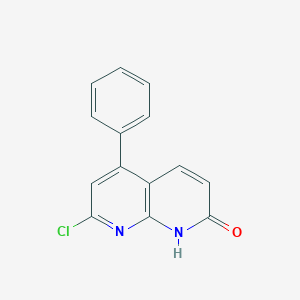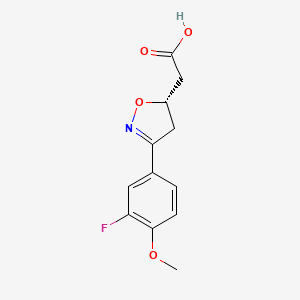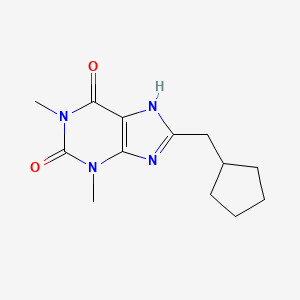![molecular formula C15H19FN2O B11859525 2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11859525.png)
2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound that features a unique structure combining a fluorobenzyl group and a diazaspirodecane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core followed by the introduction of the fluorobenzyl group. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method provides high yields and excellent selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one exerts its effects involves interactions with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the spirocyclic core provides structural stability. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one: This compound has a similar structure but with the fluorobenzyl group in a different position.
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one: Another closely related compound with slight variations in the spirocyclic core.
Uniqueness
2-(2-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs
Propiedades
Fórmula molecular |
C15H19FN2O |
|---|---|
Peso molecular |
262.32 g/mol |
Nombre IUPAC |
2-[(2-fluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C15H19FN2O/c16-13-4-2-1-3-12(13)11-18-10-7-15(14(18)19)5-8-17-9-6-15/h1-4,17H,5-11H2 |
Clave InChI |
XHZOXWRHHVAUHG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(C2=O)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)
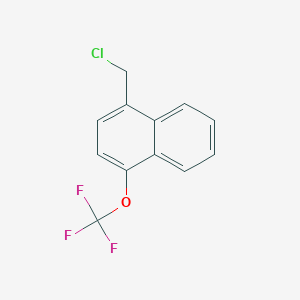
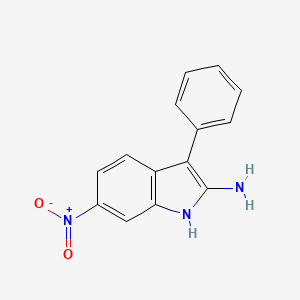


![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
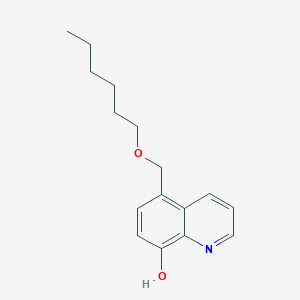
![6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11859501.png)
